

Best practices for long-term storage of Mesopram (Daxalipram)

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Compound of Interest

Compound Name: Mesopram

Cat. No.: B1669844

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Technical Support Center: Daxalipram (Mesopram)

A Note on Nomenclature: The compound of interest is referred to as Daxalipram. Currently, "**Mesopram**" is not a recognized synonym for Daxalipram in major chemical and pharmaceutical databases. This document will henceforth use the name Daxalipram. For the purpose of providing a detailed case study, data from a similar investigational compound, GLPG4399, will be used as a proxy to illustrate best practices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Daxalipram?

A1: For long-term storage, Daxalipram should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[1] It is crucial to protect the compound from light and moisture.[1] For optimal stability, especially for early-phase clinical formulations, storage in high-density polyethylene (HDPE) bottles is recommended.[2]

Q2: How does humidity affect the stability of Daxalipram?

A2: Daxalipram formulations are known to be sensitive to humidity. To prevent degradation, the relative humidity in the storage environment should not exceed 65%.[3] Storing the compound in its original, tightly sealed container is essential to protect it from atmospheric moisture.[3]

Q3: What are the primary degradation pathways for Daxalipram?

A3: The primary degradation pathway for compounds similar to Daxalipram is oxidation.[2] Forced degradation studies have shown that oxidative stress, for instance from residual peroxides or free radicals, can lead to the formation of degradation products.[2] Hydrolytic degradation can also occur under acidic or alkaline conditions.[4]

Q4: How can I monitor the stability of Daxalipram over time?

A4: The stability of Daxalipram can be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[5] Other useful techniques include mass spectrometry (MS) for structural elucidation of degradants and spectroscopy (UV-Vis, IR, NMR) for detecting changes in the molecule.[5]

Q5: What should I do if I suspect my sample of Daxalipram has degraded?

A5: If you suspect degradation, the sample should be re-analyzed using a validated stability-indicating method like HPLC to determine the purity and identify any degradation products. Compare the results to the initial certificate of analysis or a reference standard. Do not use the sample in experiments if it does not meet the required purity specifications.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpected peaks in HPLC chromatogram	Sample degradation due to improper storage (e.g., exposure to high temperature, light, or humidity).	1. Verify storage conditions and ensure they align with recommendations. 2. Conduct a forced degradation study to identify potential degradation products and confirm their retention times. 3. Use a fresh, properly stored sample for comparison.
Loss of potency or reduced biological activity	Chemical degradation of the active pharmaceutical ingredient (API).	1. Quantify the API concentration using a validated HPLC method. 2. Assess for the presence of degradation products that may interfere with the assay. 3. Review storage and handling procedures to prevent further degradation.
Change in physical appearance (e.g., color, clumping)	Physical instability, possibly due to moisture absorption or exposure to light.	1. Measure the water content of the sample. 2. Inspect the packaging for any breaches. 3. Store the compound in a desiccator if it is found to be hygroscopic. [2]
Inconsistent results between experiments	Variability in sample handling and preparation.	1. Standardize protocols for sample weighing, dissolution, and dilution. 2. Ensure that the solvent used for dissolution is pure and does not promote degradation. 3. Prepare solutions fresh for each experiment whenever possible.

Quantitative Data on Stability

The following tables summarize stability data from a study on a similar compound, GLPG4399, which can serve as a reference for Daxalipram.

Table 1: Accelerated Stability Study of GLPG4399 Capsules[2]

Storage Condition	Duration	Degradation Product DP-O (%)
40°C / 75% RH	6 months	0.04
60°C / 75% RH	5 weeks	0.08

Table 2: Long-Term, Real-Time Stability Study of GLPG4399 Capsules at 25°C / 60% RH[2]

Time Point	Degradation Product DP-O (%)
1 month	< 0.05
3 months	< 0.05
6 months	0.06
12 months	0.07

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of Daxalipram

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and Daxalipram formulation.

- Instrumentation: HPLC system with a photodiode array detector.[2]
- Column: A suitable reversed-phase C18 column.
- Mobile Phase:

- Mobile Phase A: 10 mM ammonium acetate in water (pH adjusted to 4.0).[2]
- Mobile Phase B: Acetonitrile.
- Gradient Elution: Develop a gradient program that effectively separates Daxalipram from its potential degradation products.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by the UV-Vis spectrum of Daxalipram.
- Sample Preparation:
 - Accurately weigh and dissolve a known amount of Daxalipram in a suitable diluent (e.g., a mixture of methanol and water).[2]
 - Filter the sample through a 0.45 µm filter before injection.
- Analysis: Inject the sample and record the chromatogram. Identify and quantify the Daxalipram peak and any degradation product peaks by comparing their retention times and peak areas to a reference standard.

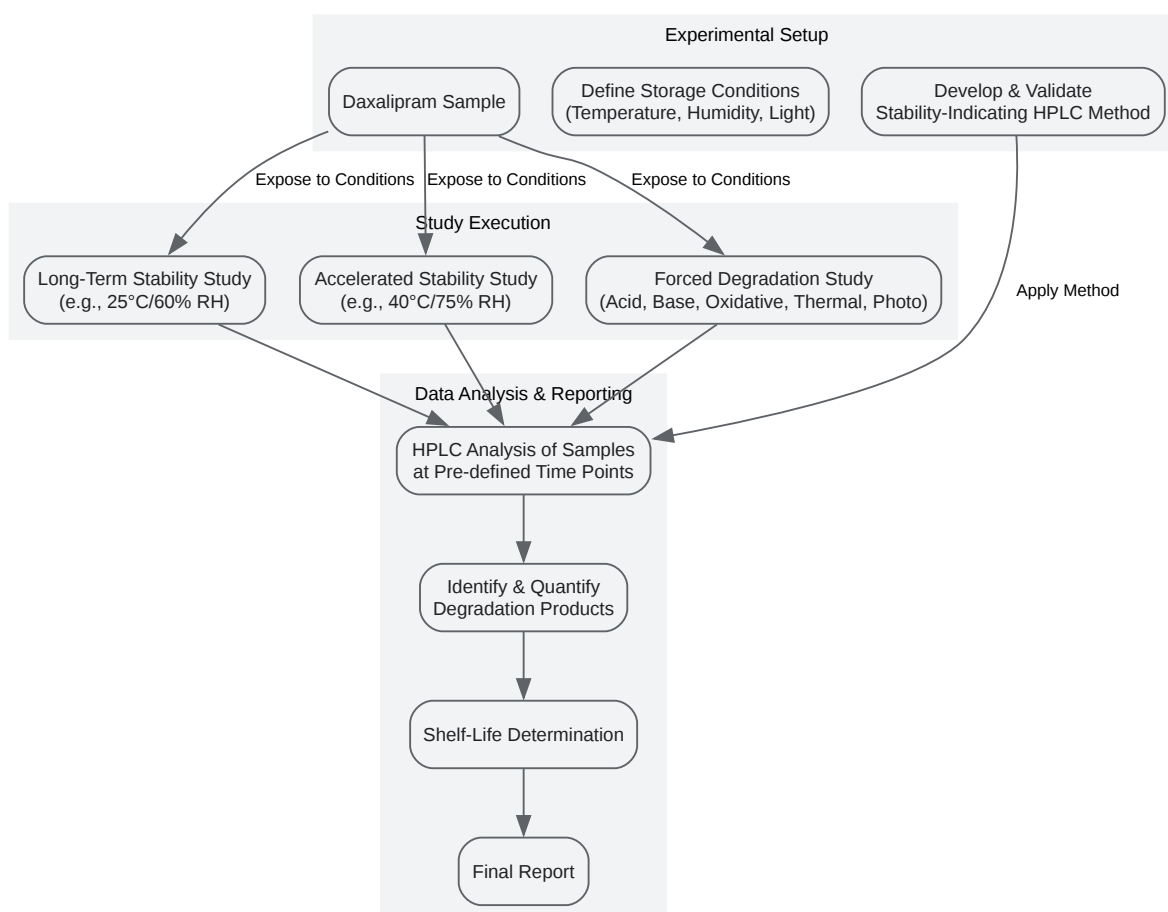
Protocol 2: Forced Degradation Study of Daxalipram

Forced degradation studies help to identify potential degradation pathways and demonstrate the specificity of the stability-indicating method.[6][7]

- Acid Hydrolysis: Dissolve Daxalipram in a solution of 0.1 N HCl and heat at 60°C for a specified period. Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve Daxalipram in a solution of 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve Daxalipram in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.[2]
- Thermal Degradation: Expose the solid Daxalipram powder to dry heat (e.g., 80°C) for a specified period.

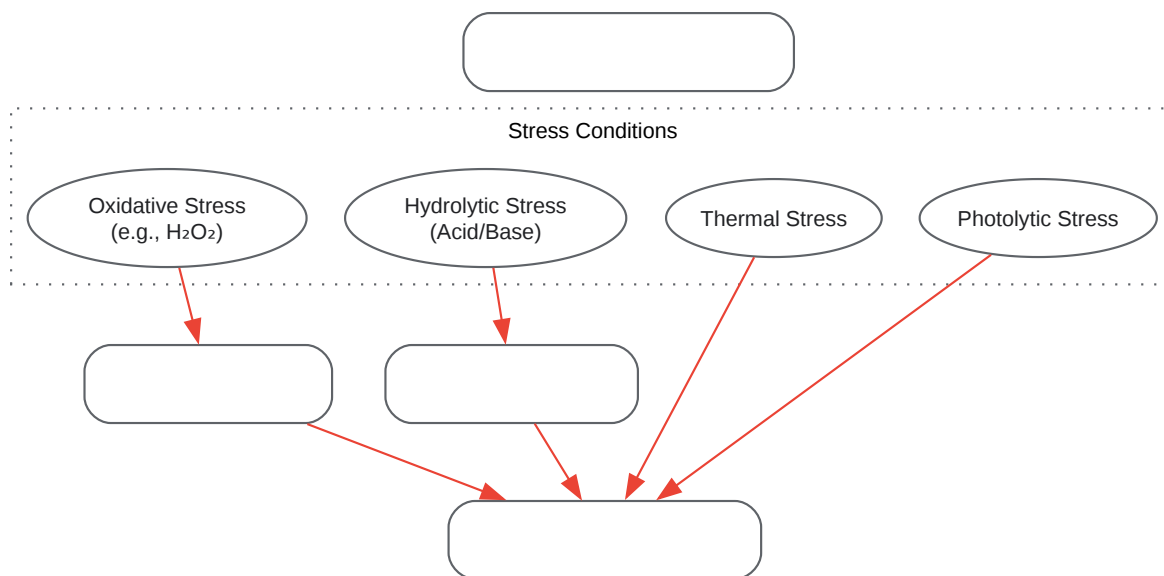
- Photodegradation: Expose a solution of Daxalipram to a light source according to ICH Q1B guidelines.
- Analysis: Analyze the stressed samples using the validated HPLC method to identify and quantify any degradation products formed.

Visualizations



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Caption: Experimental workflow for assessing the stability of Daxalipram.



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Caption: Potential degradation pathways of Daxalipram under various stress conditions.

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